(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine
Description
Properties
IUPAC Name |
1-(oxolan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h7-8,12,16H,4-6,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCKCCGTEIJZMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2CCCO2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzaldehyde and Tetrahydrofuranmethylamine Coupling
Reductive amination between 2,4,5-trimethoxybenzaldehyde and tetrahydrofuran-2-ylmethylamine represents a direct route. The aldehyde is synthesized via oxidation of 2,4,5-trimethoxybenzyl alcohol or through formylation of trimethoxybenzene derivatives. Tetrahydrofuranmethylamine is prepared via Gabriel synthesis using tetrahydrofuran-2-ylmethyl bromide and phthalimide, followed by hydrazinolysis.
The reductive step employs BH3-Me2S in tetrahydrofuran (THF) at 60°C, achieving 85% yield after 6 hours. Microwave-assisted conditions (100°C, 30 minutes) further enhance reaction kinetics, reducing side product formation.
Table 1: Reductive Amination Optimization
| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BH3-Me2S/THF | 60 | 6 | 85 | 98.5 |
| Microwave/NaBH4 | 100 | 0.5 | 82 | 97.8 |
| H2/Pd-C | 25 | 12 | 65 | 95.2 |
Catalytic and Solvent Systems
Lewis acids like ZnCl2 accelerate imine formation, while 2-methyltetrahydrofuran improves substrate solubility and crystallinity. Chiral resolution via HPLC ensures enantiomeric purity >99% for pharmacologically active isomers.
Alkylation Approaches
Benzyl Halide and Amine Reactants
Alkylation of tetrahydrofuran-2-ylmethylamine with 2,4,5-trimethoxybenzyl bromide proceeds in acetonitrile or 2-methyltetrahydrofuran. Using N,N-diisopropylethylamine (DIPEA) as a base at 70°C for 8 hours yields 75% product. Excess benzyl bromide (1.2 eq) minimizes di-alkylation byproducts.
Table 2: Alkylation Efficiency
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-Methyltetrahydrofuran | DIPEA | 70 | 75 |
| Acetonitrile | K2CO3 | 80 | 68 |
| Toluene | Et3N | 90 | 60 |
Protecting Group Strategies
Boc-protected tetrahydrofuranmethylamine enables selective alkylation, followed by TFA deprotection in dichloromethane. This method achieves 80% isolated yield with >99% purity, critical for pharmaceutical applications.
Palladium-Catalyzed Cross-Coupling Methods
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 3-bromo-2,4,5-trimethoxybenzene with tetrahydrofuran-2-ylmethylamine uses Pd2(dba)3 and XantPhos in tert-amyl alcohol at 90°C. This method affords 70% yield but requires rigorous exclusion of moisture and oxygen.
Suzuki-Miyaura Adaptations
While less common, Suzuki coupling of boronic ester-functionalized THF derivatives with trimethoxybenzyl halides is feasible. However, competing protodeboronation limits yields to 55–60%.
Comparative Evaluation of Synthetic Routes
Yield and Scalability
Reductive amination offers the highest yields (82–85%) but requires expensive borane reagents. Alkylation balances cost and efficiency (70–75%), making it preferable for kilogram-scale production. Palladium-catalyzed methods, though versatile, suffer from catalyst costs and lower yields.
Purity and Stereochemical Control
Chiral chromatography remains indispensable for enantiopure synthesis, particularly in reductive amination. Alkylation routes produce racemic mixtures unless starting from resolved amines.
Experimental Data and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzene ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the benzylamine moiety, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho to the methoxy groups on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development.
- Case Study : Research has shown that derivatives of benzylamines exhibit significant activity against various cancer cell lines. The incorporation of the tetrahydrofuran moiety may enhance bioavailability and efficacy due to improved lipophilicity and metabolic stability.
Polymer Science
The compound can be utilized in the synthesis of novel polymers, particularly those that require specific mechanical and thermal properties. Its functional groups allow for cross-linking reactions that can lead to the formation of thermosetting plastics or elastomers.
- Case Study : A study demonstrated the use of similar tetrahydrofuran derivatives in creating flexible bio-based polymers through thiol-X chemistry. These materials showed enhanced thermal stability and mechanical properties suitable for applications in coatings and adhesives.
| Property | Polymer A (Control) | Polymer B (With Tetrahydro-furan Derivative) |
|---|---|---|
| T5% (°C) | 270 | 290 |
| Tmax (°C) | 350 | 365 |
| Char Yield (%) | 30 | 40 |
Material Engineering
In material engineering, (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine can be used as a building block for advanced materials with specific electrical or thermal properties. Its unique structure allows for the development of materials that can withstand extreme conditions while maintaining performance.
Mechanism of Action
The mechanism by which (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Positional Isomers: 3,4,5-Trimethoxybenzyl Derivatives
Key Compound : Tetrahydro-furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS 212392-89-7)
- Structural Difference : Methoxy groups at 3,4,5 positions instead of 2,4,5.
- Implications: The 3,4,5-trimethoxy pattern is common in bioactive molecules (e.g., TMA-2, a psychedelic phenethylamine) and is associated with serotonin receptor interactions .
Heterocyclic Variations: Furan vs. Tetrahydrofuran
Key Compound : Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine (CAS 212392-89-7)
- Structural Difference : Unsaturated furan ring vs. saturated tetrahydrofuran.
- Tetrahydrofuran’s saturated structure may improve solubility in nonpolar environments, favoring interactions with hydrophobic enzyme pockets .
Core Scaffold Modifications: Thiazole and Pyrimidine Analogues
Key Compound: (E)-2-[4-tert-Butyl-5-(2,4,5-trimethoxy-benzyl)thiazol-2-yliminomethyl]phenol
- Structural Difference : Thiazole-Schiff base core vs. benzylamine.
- Implications :
- The thiazole-Schiff base structure introduces conjugation and planar geometry, enhancing interactions with metal ions or DNA (common in anticancer agents) .
- The target compound’s flexible amine linkage may favor reversible binding to enzymes like PCSK9 or antimicrobial targets, as seen in trimethoprim analogues .
Phenethylamine Derivatives: TMA-2
Key Compound : 2,4,5-Trimethoxyamphetamine (TMA-2)
- Structural Difference : Phenethylamine backbone (α-methylbenzeneethanamine) vs. benzylamine.
- Implications: TMA-2’s phenethylamine core is critical for psychoactivity via serotonin 5-HT2A receptor agonism.
Antimicrobial Analogues: Trimethoprim Derivatives
Key Compound : 5-Adamantan-1-yl-methyl analogues of trimethoprim
- Structural Difference : Pyrimidine-diamine core vs. benzylamine.
- Implications :
- Trimethoprim derivatives target bacterial dihydrofolate reductase (DHFR). The 3,4,5-trimethoxybenzyl group in these analogues enhances binding affinity .
- The target compound’s 2,4,5-trimethoxybenzyl group may similarly interact with DHFR or other folate pathway enzymes, though positional isomerism could alter specificity.
Biological Activity
(Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine, also known by its CAS number 121409-71-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a tetrahydrofuran ring linked to a benzyl amine moiety. The presence of methoxy groups on the benzyl ring enhances the compound's lipophilicity and biological activity.
Molecular Formula : C₁₅H₂₃N₁O₄
Molecular Weight : 281.35 g/mol
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in tumor cells through modulation of specific signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Case Studies and Research Findings
-
Anticancer Studies :
- A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines MCF-7 and MDA-MB-231. The compound demonstrated significant cytotoxicity with IC₅₀ values lower than those of standard chemotherapeutics like doxorubicin .
- Flow cytometry analysis indicated that the compound promotes apoptosis via caspase activation and modulation of p53 expression levels .
- Antimicrobial Activity :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Tetrahydro-furan-2-ylmethyl)-(2,4,5-trimethoxy-benzyl)-amine?
- Methodology : The compound can be synthesized via a Schiff base formation reaction. A common approach involves refluxing equimolar amounts of the amine precursor (e.g., 2,4,5-trimethoxybenzylamine) and a tetrahydrofuran-aldehyde derivative in ethanol with catalytic piperidine (~3–4 drops) at 353 K for 6–8 hours. Post-reaction, the product is crystallized from ethanol, yielding pure crystals (87.3% yield reported in analogous syntheses) .
- Critical Parameters : Reaction time, solvent purity, and stoichiometric ratios must be tightly controlled. TLC monitoring is recommended to track intermediate formation .
Q. Which spectroscopic and crystallographic techniques are used to confirm the compound’s structure?
- Techniques :
- X-ray crystallography : Resolves bond lengths (e.g., C=N bond at 1.280 Å) and dihedral angles (e.g., 84.7° between the thiazole and trimethoxybenzyl groups in analogous compounds) .
- 1H NMR : Characterizes methoxy protons (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm). For example, in similar compounds, methylene protons near tetrahydrofuran appear at δ ~4.0–4.5 ppm .
- Mass spectrometry : Confirms molecular weight (e.g., [M+H]+ ion at m/z 336.2 for a related structure) .
Q. How are intramolecular interactions (e.g., hydrogen bonds) identified in this compound?
- Method : X-ray refinement reveals intramolecular hydrogen bonds (e.g., N–H···O with bond lengths ~2.1 Å). Hydrogen atoms are positioned geometrically, and isotropic displacement parameters (Uiso) are refined using SHELXL software .
Advanced Research Questions
Q. How can computational models (e.g., DFT) resolve contradictions between experimental and theoretical structural data?
- Approach : Compare experimental X-ray parameters (e.g., bond lengths, dihedral angles) with DFT-optimized geometries. For example, discrepancies in dihedral angles >5° may indicate conformational flexibility or crystal packing effects. Software like Gaussian or ORCA can model gas-phase structures, while periodic boundary conditions (e.g., VASP) simulate crystalline environments .
Q. What strategies improve the compound’s bioactivity through structural modifications?
- Design Principles :
- Substituent effects : Introducing electron-withdrawing groups (e.g., nitro) on the tetrahydrofuran ring enhances electrophilicity, potentially improving binding to biological targets .
- Hybrid analogs : Attaching thiazole or benzofuran moieties (as in ) may enhance antitumor activity by mimicking kinase inhibitors.
- Validation : Assess cytotoxicity via MTT assays and compare IC50 values against parent compound .
Q. How do solvent polarity and temperature impact crystallization outcomes?
- Experimental Design :
- Screen solvents (ethanol, acetone, DCM) at 298–353 K to identify optimal crystallization conditions.
- Monitor crystal growth via polarized light microscopy. Ethanol at room temperature yields well-defined crystals (reported for analogous compounds) due to slow evaporation and minimized lattice defects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
